molecular formula C14H18N2O3 B169471 Benzyl (2-oxoazepan-3-yl)carbamate CAS No. 108875-45-2

Benzyl (2-oxoazepan-3-yl)carbamate

Cat. No.: B169471
CAS No.: 108875-45-2
M. Wt: 262.3 g/mol
InChI Key: ZFWYCTUOFGJWRJ-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocycle Chemistry Research

Benzyl (B1604629) (2-oxoazepan-3-yl)carbamate is classified as a nitrogen-containing heterocycle. Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are a major class of chemical substances with significant physiological activity. openmedicinalchemistryjournal.com Nitrogen heterocycles, in particular, are foundational to many natural products and synthetic drugs. openmedicinalchemistryjournal.comzioc.ru The azepane ring, a seven-membered saturated ring with one nitrogen atom, is a key structural feature of Benzyl (2-oxoazepan-3-yl)carbamate and is found in numerous pharmacologically active compounds. researchgate.net The study of such molecules is a vibrant area of research, with chemists continuously exploring new synthetic methods and applications for these important structural motifs. researchgate.net

Significance of Carbamate (B1207046) and Lactam Moieties as Bioactive Scaffolds in Academic Studies

The structure of this compound incorporates two crucial functional groups: a carbamate and a lactam. Both are recognized as "bioactive scaffolds," meaning they form the core structure of many biologically active molecules.

The carbamate group is a key structural element in a multitude of approved drugs and prodrugs. acs.org Its importance stems from its chemical and proteolytic stability, its ability to permeate cell membranes, and its capacity to form specific interactions with biological targets like enzymes and receptors. acs.orgnih.gov The carbamate moiety can form hydrogen bonds and imposes a degree of conformational rigidity, which can be advantageous in drug design. nih.gov Researchers have increasingly designed molecules where the carbamate group is directly involved in the drug's mechanism of action. acs.org

The lactam moiety , a cyclic amide, is another cornerstone of medicinal chemistry. The β-lactam ring, a four-membered lactam, is famously the core of penicillin and cephalosporin (B10832234) antibiotics. nih.gov While the azepane ring in this compound contains a larger, seven-membered lactam (specifically, a caprolactam derivative), the principle of the lactam as a privileged scaffold remains. The combination of a lactam with other pharmacophoric groups is a strategy used to develop new therapeutic agents with enhanced properties. nih.gov

Historical Perspectives on Related Azepane Derivatives in Scholarly Investigations

The azepane ring system is a recurring motif in a variety of biologically active compounds. researchgate.net Historically, research into azepane derivatives has led to the discovery of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. researchgate.net The synthesis of azepane-based compounds has been a continuous challenge for organic chemists, leading to the development of diverse synthetic strategies such as ring-closing and ring-expansion reactions. researchgate.net The prevalence of the azepane motif in the top 100 most frequently used ring systems for small-molecule drugs underscores its historical and ongoing importance in medicinal chemistry. researchgate.net

Emergence of this compound in Scientific Literature and Patent Filings

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-oxoazepan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYCTUOFGJWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 2 Oxoazepan 3 Yl Carbamate and Its Stereoisomers

Asymmetric Synthesis Routes to Enantiomerically Pure Benzyl (B1604629) (2-oxoazepan-3-yl)carbamate

The preparation of enantiomerically pure benzyl (2-oxoazepan-3-yl)carbamate is essential for its use in the synthesis of chiral drugs and other biologically active molecules. Several approaches have been developed to control the stereochemistry at the C3 position of the azepane ring.

A common and efficient method for synthesizing enantiopure compounds is to start from readily available chiral molecules, a strategy known as chiral pool synthesis. rawdatalibrary.netpwr.edu.pl L-lysine, a natural amino acid, is a frequently used starting material for the synthesis of chiral 3-aminoazepane derivatives. rawdatalibrary.netacs.org The synthesis typically involves the cyclization of lysine (B10760008) methyl esters to form the corresponding lactam. rawdatalibrary.netacs.org This approach has been successfully applied to the preparation of various pharmacologically active analogs on a significant laboratory scale. rawdatalibrary.netacs.org For example, enantiopure 3-aminoazepane derivatives have been prepared from both natural L-lysine and its enantiomer, D-lysine. rawdatalibrary.net

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of azepane synthesis, organocatalysis has emerged as a promising strategy. For instance, the synthesis of a key intermediate for the migraine drug Telcagepant, which features a substituted 3-aminoazepan-2-one (B99726) core, utilized an iminium ion-catalyzed conjugate addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative. researchgate.net This organocatalytic step required careful optimization for large-scale implementation to minimize the formation of byproducts. researchgate.netnih.gov While transition metal-catalyzed reactions, such as ruthenium-catalyzed hydrogenation, have also been considered, organocatalytic approaches were deemed more promising for this particular application. researchgate.net

Diastereoselective synthesis is another key strategy for controlling stereochemistry, particularly when multiple chiral centers are present. In the synthesis of complex molecules containing the azepane ring, such as zoanthenol, diastereoselective reactions have been employed to install the desired stereochemistry. nih.gov For example, a diastereoselective conjugate addition was a key step in one of the synthetic routes to a caprolactam precursor for the DEFG ring system of zoanthenol. nih.gov Another powerful technique is the use of palladium-catalyzed alkene carboamination reactions, which can produce substituted lactams with high diastereoselectivity. researchgate.net The stereochemical outcome of these reactions is consistent with a mechanism involving anti-aminopalladation of the alkene. researchgate.net

Racemic Synthesis Pathways and Optimization

When the stereochemistry of this compound is not a critical factor, racemic synthesis offers a more straightforward and often more cost-effective approach. numberanalytics.com Racemic synthesis results in a mixture containing equal amounts of both enantiomers. numberanalytics.com A common starting material for the synthesis of the azepane core is ε-caprolactam, which can be produced from the Beckmann rearrangement of cyclohexanone (B45756) oxime. The α-position of the caprolactam can then be functionalized to introduce the desired amino group.

One potential route for the racemic synthesis of 3-aminoazepan-2-one involves the α-amination of ε-caprolactam. This can be followed by protection of the amino group with a benzyl carbamate (B1207046) (Cbz) group to yield the target compound. The optimization of such a synthesis would involve systematically varying reaction conditions, such as the choice of base, solvent, and aminating agent, to maximize the yield and purity of the product.

Table 1: Potential Steps in a Racemic Synthesis of this compound

Step Reaction Reagents and Conditions
1 α-Amination ε-Caprolactam, a suitable base, and an electrophilic aminating agent.
2 N-Cbz Protection 3-Aminoazepan-2-one, benzyl chloroformate, and a base (e.g., triethylamine).

Novel Methodologies for N-Cbz Protection and Deprotection in Azepane Chemistry

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its introduction, known as N-Cbz protection, is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base. nih.gov The removal of the Cbz group, or deprotection, is commonly carried out by catalytic hydrogenation.

Recent advancements have focused on developing milder and more efficient methods for both protection and deprotection. For instance, automated flow hydrogenators have been utilized to optimize the removal of benzyl and benzyloxycarbonyl protecting groups. researchgate.net These systems allow for rapid screening of catalysts and reaction conditions, leading to improved efficiency and scalability. researchgate.net In some cases, the Cbz group can be introduced through electrophilic trapping of a metalated intermediate with benzyl chloroformate. nih.gov

Process Optimization and Scalability Studies for Research Applications

The optimization of synthetic routes is crucial for making a compound readily available for research and potential commercial applications. This involves improving reaction yields, reducing costs, and ensuring the process is safe and scalable. For the synthesis of 3-aminoazepane derivatives, process development has been a key focus, particularly for compounds with pharmaceutical applications. rawdatalibrary.net

For example, in the synthesis of enantiopure 3-aminoazepane derivatives from lysine, lactam formation has been successfully performed on a scale of up to 150 mmol per batch in a laboratory setting. rawdatalibrary.netacs.org Further scalability would require transitioning from laboratory glassware to larger, temperature-controlled reaction vessels and developing robust purification methods that avoid chromatography, such as crystallization. The use of flow chemistry and automated systems can also play a significant role in process optimization and scaling up the production of this compound and its derivatives. researchgate.net

Table 2: Comparison of Laboratory and Industrial Scale Synthesis

Feature Laboratory Scale Industrial Scale
Batch Size Milligrams to grams Kilograms to tons
Equipment Glassware (flasks, beakers) Large reactors, centrifuges, dryers
Process Control Manual or semi-automated Fully automated with in-process controls
Safety Fume hoods, personal protective equipment Engineered safety systems, process hazard analysis
Purification Chromatography, recrystallization Crystallization, distillation, filtration

Chemical Transformations and Derivatization Studies of Benzyl 2 Oxoazepan 3 Yl Carbamate

Functional Group Interconversions at the Carbamate (B1207046) Moiety

The benzyl (B1604629) carbamate group serves as a common protecting group for amines in organic synthesis, known as the carboxybenzyl (Cbz or Z) group. Its interconversion primarily involves deprotection to reveal the free amine, which can then undergo a variety of subsequent reactions.

One of the most prevalent methods for the cleavage of a Cbz group is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. This process is highly efficient and proceeds under mild conditions, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts.

Table 1: Representative Conditions for Cbz Deprotection

Reagent/Catalyst Solvent Conditions Product
H₂, Pd/C Methanol or Ethanol Room Temperature, Atmospheric Pressure 3-aminoazepan-2-one (B99726)

Alternatively, acidic conditions can be employed for the removal of the Cbz group. Strong acids such as hydrogen bromide (HBr) in acetic acid are effective, though the conditions are harsher and may not be suitable for substrates with acid-labile functional groups.

Reactions at the Lactam Ring System

The ε-caprolactam ring in Benzyl (2-oxoazepan-3-yl)carbamate presents several sites for potential chemical modification.

Selective Functionalization of the Azepane Ring

Selective functionalization of the azepane ring, without affecting the carbamate or the lactam carbonyl, can be challenging. However, reactions targeting the α-carbon to the lactam nitrogen or other positions on the ring are theoretically possible through various synthetic strategies, though specific examples for this substrate are not readily found in the literature.

Ring-Opening and Ring-Closing Reactions of the Lactam

The lactam ring can undergo hydrolysis under either acidic or basic conditions to yield the corresponding amino acid, N-Cbz-α-amino-ε-caproic acid. This ring-opening reaction is a fundamental transformation of lactams.

Conversely, the synthesis of this compound itself is a ring-closing reaction, typically starting from a protected lysine (B10760008) derivative.

Stereoselective Functionalization of the Azepane Moiety

For enantiomerically pure forms of this compound, such as the (S)- or (R)-enantiomer, stereoselective functionalization would aim to introduce new stereocenters with control over the stereochemical outcome. Methodologies for the stereoselective alkylation of lactam enolates are known in the literature for other systems and could potentially be applied to this scaffold, although specific studies on this substrate have not been identified.

Coupling Reactions Utilizing the Carbamate and Azepane Scaffolds

Buchwald-Hartwig C-N Bond Formation Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, the lactam nitrogen could potentially participate in such a coupling reaction with an aryl halide or triflate. This would result in N-arylation of the lactam ring.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, the lactam), deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Table 2: Hypothetical Buchwald-Hartwig N-Arylation of the Lactam

Aryl Halide Palladium Catalyst Ligand Base Solvent Product
Aryl-Br Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene Benzyl (1-aryl-2-oxoazepan-3-yl)carbamate

It is important to note that the data presented in Table 2 is hypothetical and based on general conditions for Buchwald-Hartwig reactions, as specific examples with this compound as the substrate were not found in the surveyed literature. The reactivity of the lactam nitrogen in this specific substrate would need to be experimentally determined.

Chan-Lam Coupling Reactions

There is no specific information available in the reviewed scientific literature regarding the use of this compound in Chan-Lam coupling reactions. This copper-catalyzed cross-coupling reaction is a valuable method for the formation of carbon-heteroatom bonds, typically involving an arylboronic acid and an amine, alcohol, or thiol. While carbamates can be substrates in Chan-Lam couplings, specific experimental data for this compound is not reported.

Exploration of this compound as a Building Block in Complex Molecule Synthesis

While the structure of this compound, featuring a protected amine and a lactam ring, suggests its utility as a chiral building block, specific examples of its incorporation into complex molecules are not detailed in the currently available scientific literature. The protected amine and the carbonyl group of the lactam offer sites for further functionalization, making it a potentially valuable synthon in organic synthesis.

Reductive Transformations of the Carbamate and Lactam Functions

The benzyloxycarbonyl (Cbz) protecting group of the carbamate and the cyclic amide (lactam) functionality in this compound are susceptible to various reductive transformations.

Catalytic Hydrogenation

Catalytic hydrogenation is a standard and efficient method for the deprotection of Cbz-protected amines. total-synthesis.com This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or transfer hydrogenation reagents. The process leads to the cleavage of the benzyl-oxygen bond of the carbamate, resulting in the formation of toluene and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine. total-synthesis.com The lactam function is generally stable under these conditions, allowing for selective deprotection of the amine.

Table 1: General Conditions for Catalytic Hydrogenation of Cbz-Protected Amines

ParameterTypical Conditions
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (1 atm) or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate)
Solvent Methanol, Ethanol, Ethyl acetate
Temperature Room temperature

Complex Metal Hydride Reductions

The application of complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), to this compound would be expected to reduce both the carbamate and the lactam functionalities. However, specific studies detailing this transformation on this particular substrate are not available in the reviewed literature. Generally, LiAlH₄ is a potent reducing agent capable of reducing amides and carbamates to amines. The reduction of the lactam would lead to the corresponding cyclic amine (azepane), while the carbamate reduction would also yield a methylamino group. The precise outcome would depend on the reaction conditions and stoichiometry of the reducing agent.

Ester Cleavage

The benzyloxycarbonyl group is technically a carbamate, not an ester, though it shares some chemical properties. The cleavage of the benzyl group from the carbamate is most effectively achieved through the reductive methods described under catalytic hydrogenation (hydrogenolysis). total-synthesis.com This process is a reductive cleavage of the C-O bond. While the term "ester cleavage" typically refers to hydrolysis under acidic or basic conditions, the Cbz group is notably stable to a wide range of acidic and basic conditions. Therefore, hydrolytic cleavage is not a standard method for the deprotection of Cbz-protected amines.

Hydride Reductions

The reduction of this compound with hydride reagents would likely target the lactam carbonyl group. The benzyloxycarbonyl (Cbz) protecting group is generally stable to hydride reagents like sodium borohydride (B1222165) but can be cleaved by stronger reducing agents or catalytic hydrogenolysis.

Reduction of the lactam functionality in N-protected 3-amino-ε-caprolactam derivatives can lead to the corresponding amino alcohol. The specific outcome would depend on the choice of reducing agent and the reaction conditions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the amide bond of the lactam.

Expected Reaction:

Substrate: this compound

Reagent: Lithium Aluminum Hydride (LiAlH4)

Expected Product: Benzyl (azepan-3-yl)carbamate (after reduction of the carbonyl)

Conditions: Typically in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), often at reflux.

A data table summarizing potential hydride reduction outcomes is presented below, based on general reactivity patterns.

ReagentExpected Product(s)Typical ConditionsNotes
Sodium Borohydride (NaBH4)No reaction with the lactam or carbamateMethanol or Ethanol, Room TemperatureNaBH4 is generally not strong enough to reduce amides or carbamates.
Lithium Aluminum Hydride (LiAlH4)Benzyl (azepan-3-yl)carbamateAnhydrous THF or Et2O, RefluxA powerful reducing agent that will reduce the lactam carbonyl.
Catalytic Hydrogenolysis (H2, Pd/C)3-Aminoazepane and TolueneMethanol or Ethanol, H2 atmosphereThis method would likely cleave the Cbz protecting group.

Acyl Group Substitution Reactions

Acyl group substitution on this compound could theoretically occur at the nitrogen of the carbamate after deprotonation or at the nitrogen of the lactam. However, the lactam nitrogen is part of an amide, making it significantly less nucleophilic and less likely to undergo acylation compared to a free amine. The carbamate nitrogen is also generally unreactive towards acylation under standard conditions.

A more plausible acyl substitution would involve the deprotection of the Cbz group to reveal the free amine at the 3-position, followed by acylation of this newly formed primary amine.

Hypothetical Two-Step Sequence:

Deprotection: Removal of the Cbz group via catalytic hydrogenolysis (H2, Pd/C) to yield 3-aminoazepan-2-one.

Acylation: Reaction of 3-aminoazepan-2-one with an acylating agent (e.g., acetyl chloride, acetic anhydride) in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding N-acylated derivative.

Below is a table outlining this hypothetical reaction sequence.

StepReagent(s)Intermediate/ProductTypical Conditions
1. DeprotectionH2, Pd/C3-Aminoazepan-2-oneMethanol or Ethanol, H2 atmosphere
2. AcylationAcetyl Chloride, TriethylamineN-(2-oxoazepan-3-yl)acetamideDichloromethane or THF, 0 °C to Room Temperature

Reactions Involving Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used thionating agent for the conversion of carbonyl groups to thiocarbonyls. organic-chemistry.org In the case of this compound, Lawesson's reagent would be expected to convert the lactam carbonyl into a thiolactam. The carbamate carbonyl is generally less reactive towards Lawesson's reagent than an amide.

The reaction rate of thionation with Lawesson's reagent is typically faster for amides and lactams compared to esters and ketones. organic-chemistry.org

Expected Reaction:

Substrate: this compound

Reagent: Lawesson's Reagent

Expected Product: Benzyl (2-thioxoazepan-3-yl)carbamate

Conditions: Typically in a high-boiling solvent such as toluene or xylene at reflux.

A summary of the expected thionation reaction is provided in the table below.

ReagentExpected ProductTypical ConditionsYield
Lawesson's ReagentBenzyl (2-thioxoazepan-3-yl)carbamateToluene or Xylene, RefluxGenerally moderate to good, though specific data for this substrate is unavailable.

Advanced Spectroscopic and Chromatographic Research Techniques for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it is particularly powerful for analyzing the conformational dynamics of cyclic structures like the azepane ring in Benzyl (B1604629) (2-oxoazepan-3-yl)carbamate.

The seven-membered caprolactam ring is flexible and can adopt several conformations, with the chair form generally being the lowest in energy. scispace.com ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each atom. For instance, ¹H NMR data for related substituted lactams show distinct chemical shifts and coupling constants that help define the ring's conformation and the orientation of its substituents. scispace.comrsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign proton and carbon signals definitively. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are instrumental in determining through-space proximity between protons, which provides direct evidence for the stereochemical arrangement and preferred conformation. For example, observing an NOE between a proton on the benzyl group and specific protons on the azepane ring can confirm the orientation of the carbamate (B1207046) side chain.

In studies of similar complex heterocyclic systems, NMR analysis, combined with molecular modeling, has been used to indicate that the incorporation of such lactam-based amino acids can induce specific secondary structures like β-turns in peptides. researchgate.net This highlights the importance of conformational analysis, as the shape of the molecule is critical to its function.

Table 1: Representative NMR Data for a Related Lactam Structure This table is illustrative, based on data for similar compounds described in the literature.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC)
N-H (carbamate) ~5.7 (broad singlet) - Correlates with C=O (carbamate)
N-H (lactam) ~5.9 (singlet) - Correlates with C2, C7
Benzyl CH₂ ~4.4 (doublet) ~67.1 Correlates with Benzyl C1', C=O (carbamate)
Benzyl Ar-H 7.2-7.4 (multiplet) 127-136 -
H3 (azepane) ~4.0 (multiplet) ~52.0 Correlates with H4
C2 (C=O, lactam) - ~175.6 Correlates with H3, H7
C=O (carbamate) - ~156.6 Correlates with N-H, Benzyl CH₂

Source: Adapted from literature data on similar carbamate-protected lactams. rsc.org

Mass Spectrometry (MS) Applications in Reaction Monitoring and Characterization of Derivatives

Mass spectrometry is an indispensable tool for confirming the molecular weight of Benzyl (2-oxoazepan-3-yl)carbamate and its derivatives, as well as for monitoring the progress of chemical reactions.

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental formula, C₁₄H₁₈N₂O₃. allbiopharm.com Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS), to analyze reaction mixtures and purified products. bldpharm.comacs.org

In a synthetic context, LC-MS is used for reaction monitoring. For example, during the synthesis of Benzyl (S)-(2-oxoazepan-3-yl)carbamate via the lactamization of a protected lysine (B10760008) precursor, LC-MS can track the disappearance of the starting material and the appearance of the product in real-time. nii.ac.jp This allows for the optimization of reaction conditions such as time and temperature.

Furthermore, MS is crucial for characterizing derivatives. In research aimed at developing new therapeutic agents, the core this compound structure might be modified. google.com Tandem mass spectrometry (MS/MS) helps elucidate the structure of these new derivatives by fragmenting the parent ion and analyzing the resulting daughter ions. For carbamates, characteristic fragmentation patterns, such as the neutral loss of methyl isocyanate (CH₃NCO, 57 Da) from N-methyl carbamates, are well-documented and aid in structural confirmation. semanticscholar.org While this compound is not an N-methyl carbamate, analogous fragmentation pathways involving the benzyl and carbamate moieties would be expected and used for its identification.

Chromatographic Methods for Enantiomeric Separation and Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are essential for both assessing the purity of this compound and for separating its enantiomers. The molecule possesses a stereogenic center at the C3 position of the azepane ring, meaning it can exist as two non-superimposable mirror images: (R)- and (S)-enantiomers. researchgate.netscbt.com

Purity Determination: Standard reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a routine method to determine the chemical purity of the final compound. acs.orgnii.ac.jp A single, sharp peak in the chromatogram indicates a high degree of purity. Thin-Layer Chromatography (TLC) is also frequently used for rapid monitoring of reaction progress and preliminary purity checks. scispace.com

Enantiomeric Separation: Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. researchgate.net Chiral HPLC is the premier method for this purpose. This is achieved by using a Chiral Stationary Phase (CSP). CSPs are typically based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or Pirkle-type phases. csfarmacie.czmdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. csfarmacie.cz These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus enabling separation. For carbamate compounds, polysaccharide-based CSPs, such as those with cellulose tris(3,5-dimethylphenylcarbamate), are often highly effective. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. csfarmacie.cz

The ability to separate and quantify the individual (R)- and (S)-enantiomers is vital, as they often exhibit different biological activities.

X-ray Crystallographic Studies and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral molecule.

The crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate has been successfully determined. researchgate.net The analysis confirmed its molecular structure and absolute configuration. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is a chiral space group, confirming the enantiopure nature of the crystal. researchgate.net

The crystallographic data revealed that the seven-membered azepane ring adopts a chair conformation. researchgate.net The study also detailed the intermolecular interactions that stabilize the crystal packing, noting the presence of N—H···O hydrogen bonds that link adjacent molecules into chains. researchgate.net This kind of detailed structural insight is invaluable for understanding the molecule's physical properties and potential interactions with biological targets. Similar X-ray studies on related lactam derivatives have also been crucial in confirming their structure and configuration. researchgate.netmdpi.com

Table 2: Crystallographic Data for (R)-Benzyl 2-oxoazepan-3-yl)carbamate

Parameter Value
Chemical Formula C₁₄H₁₈N₂O₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.396(1)
b (Å) 11.492(2)
c (Å) 16.030(3)
Volume (ų) 1362.5
Z (molecules/unit cell) 4
Temperature (K) 293

Source: Zeitschrift für Kristallographie - New Crystal Structures. researchgate.net

Pharmacological and Biological Activity Research of Benzyl 2 Oxoazepan 3 Yl Carbamate Analogs and Derivatives

In Vitro Screening Methodologies and Receptor Binding Assays

The initial evaluation of benzyl (B1604629) (2-oxoazepan-3-yl)carbamate derivatives often involves in vitro screening to determine their affinity for specific biological targets. Receptor binding assays are a cornerstone of this process, quantifying the interaction between a compound and a receptor.

Analogs of (2-oxoazepan-3-yl)carbamate have been particularly investigated for their ability to interact with neurokinin (NK) receptors. These G-protein coupled receptors, including NK1 and NK2 subtypes, are involved in pain transmission and inflammatory responses. A notable derivative, N-[(R,R)-(E)-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, known as DNK333, has been identified as a potent and balanced dual antagonist for both NK1 and NK2 receptors. researchgate.net Such binding assays are crucial for establishing the primary pharmacological profile of these compounds and guiding further structure-activity relationship (SAR) studies.

Enzymatic Inhibition and Activation Studies

A significant area of research for derivatives of this scaffold has been the inhibition of various enzymes. These studies are critical for understanding the mechanism of action and therapeutic potential of these compounds.

Derivatives have shown inhibitory activity against a range of enzymes:

Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE): Compounds structurally similar to allyl (2-oxoazepan-3-yl)carbamate have been suggested to inhibit NEP and ACE. These enzymes are responsible for the degradation of neuropeptides like substance P, and their inhibition can potentiate anti-inflammatory and analgesic effects.

Fatty Acid Amide Hydrolase (FAAH): Carbamate-containing compounds are a well-known class of FAAH inhibitors. nih.gov Research into O-biphenyl-3-yl carbamates, which share the carbamate (B1207046) functional group, has identified potent inhibitors of FAAH, an enzyme that degrades the endocannabinoid anandamide. nih.gov This line of research suggests that carbamate derivatives of the 2-oxoazepane scaffold could be explored for similar activity, potentially leading to therapies for pain and inflammation. nih.govnih.gov

Butyrylcholinesterase (BChE): A series of novel sulfonamide-based benzyl carbamates were synthesized and evaluated as inhibitors of cholinesterases. mdpi.com Several of these compounds showed potent and selective inhibition of BChE over acetylcholinesterase (AChE). For instance, benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate was found to be approximately nine times more effective at inhibiting BChE than the clinically used drug rivastigmine. mdpi.com

Enolase (NfENO): An analog where the carbamate group was replaced with a phosphonic acid, (1-hydroxy-2-oxoazepan-3-yl) phosphonic acid (HEPTA), was tested as an inhibitor of the glycolytic enzyme enolase from the pathogenic amoeba Naegleria fowleri. nih.gov This compound demonstrated activity against the enzyme, highlighting that the 2-oxoazepane ring can be incorporated into inhibitors for various enzyme classes. nih.gov

Table 1: Enzymatic Inhibition by Benzyl (2-oxoazepan-3-yl)carbamate Analogs and Derivatives

Enzyme TargetInhibitor Class/CompoundKey FindingsReference
Butyrylcholinesterase (BChE)Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamateShowed high BChE inhibition (IC50 = 4.33 µM), being 9-fold more effective than rivastigmine. mdpi.com
Fatty Acid Amide Hydrolase (FAAH)O-Biphenyl-3-yl carbamatesPotent inhibitors identified (IC50 values in the nanomolar range), serving as leads for novel peripherally restricted analgesics. nih.govnih.gov
Naegleria fowleri Enolase (NfENO)(1-hydroxy-2-oxoazepan-3-yl) phosphonic acid (HEPTA)Active against NfENO, though less potent than smaller ring analogs. nih.gov
Neutral Endopeptidase (NEP) / Angiotensin-Converting Enzyme (ACE)Allyl (2-oxoazepan-3-yl)carbamate analogsSuggested to inhibit NEP and ACE, potentially increasing levels of substance P.

Cellular Assays for Biological Response and Pathway Modulation

To understand the effects of these compounds in a more biologically relevant context, researchers employ a variety of cellular assays. These assays can measure downstream effects of receptor binding or enzyme inhibition, such as changes in cell signaling, proliferation, or function.

Chemotaxis Inhibition: A series of 3-acylaminocaprolactams, which are derivatives of the core structure, were found to be potent inhibitors of chemokine-induced chemotaxis. researchgate.net Chemotaxis is the directed migration of cells, a critical process in inflammation. The most potent of these compounds inhibited this cellular response with an ED₅₀ of 40 pM, indicating very high potency at the cellular level. researchgate.net

P-glycoprotein (P-gp) Efflux Inhibition: In the context of multidrug resistance in cancer, carbamate derivatives have been investigated for their ability to inhibit efflux pumps like P-glycoprotein. mdpi.com A study on lycorine (B1675740) derivatives showed that those with a benzyl carbamate moiety were effective at inhibiting P-gp, thereby increasing the intracellular concentration of chemotherapy drugs. mdpi.com This suggests a potential application for this compound derivatives in overcoming drug resistance.

Cell Viability and Toxicity: Cellular assays are also used to assess the toxicity of these compounds. For example, the enolase inhibitor HEPTA was evaluated for its ability to kill Naegleria fowleri amoebae, demonstrating an EC₅₀ value of 0.21 ± 0.02 μM. nih.gov Such assays are crucial for determining the therapeutic window of a potential drug candidate.

In Vivo Pharmacological Investigations of Derivatives

The 3-acylaminocaprolactam derivatives that potently inhibited chemotaxis in cellular assays were further tested in an in vivo model of inflammation. researchgate.net When administered to mice, the most promising compound demonstrated significant anti-inflammatory activity, reducing levels of the pro-inflammatory cytokine TNF-alpha with an ED₅₀ of 0.1 µg/kg via both subcutaneous and oral routes. researchgate.net This result confirms that the potent cellular activity translates to a functional effect in a living animal and highlights the potential of this class of compounds as orally available anti-inflammatory agents. researchgate.net

Investigation of Potential Biological Targets and Pathways

The research into this compound analogs has uncovered a range of potential biological targets and pathways through which these compounds exert their effects. The primary targets identified are a diverse group of proteins, reflecting the chemical versatility of the scaffold.

Receptors: The most clearly defined receptor targets are the neurokinin NK1 and NK2 receptors, with derivatives like DNK333 acting as dual antagonists. researchgate.net This implicates the tachykinin signaling pathway as a key area of modulation for these compounds.

Enzymes: A wide array of enzymes are inhibited by various derivatives, including proteases (NEP, ACE), hydrolases (FAAH, BChE), and glycolytic enzymes (enolase). nih.govmdpi.comnih.gov This indicates that the scaffold can be adapted to fit into the active sites of very different enzyme classes.

Signaling Proteins and Pathways: Beyond direct receptor or enzyme interaction, derivatives have been shown to modulate complex signaling pathways. The inhibition of chemokine-induced chemotaxis points to an interaction with the chemokine signaling network, which is crucial for immune cell trafficking. researchgate.net Furthermore, patent literature suggests that some derivatives, such as (S)-2-((2-oxoazepan-3-yl)carbamoyl)thiophene-3-carboxylic acid, may be involved in modulating the function of proteins like Casein kinase 1α (CK1α), a critical regulator of the Wnt signaling pathway. google.com The use of chemical proteomics, which employs reactive probes to identify cellular binding partners, represents a powerful, unbiased approach to uncover novel protein targets and mechanisms of action for new derivatives. whiterose.ac.uk

The diverse range of identified targets underscores the potential of the this compound scaffold as a versatile platform for developing novel therapeutic agents targeting various diseases, from inflammatory conditions to neurological disorders.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modification of a lead compound is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For Benzyl (B1604629) (2-oxoazepan-3-yl)carbamate, this involves altering its three main structural motifs: the azepane ring, the carbamate (B1207046) linker, and the benzyl group.

The Azepane Ring: The seven-membered lactam ring is a critical structural element. Studies on analogous compounds show that ring size is a key determinant of biological activity. For instance, in a series of enolase inhibitors, a phosphonate (B1237965) analog with a seven-membered ring, (1-hydroxy-2-oxoazepan-3-yl)phosphonic acid (HEPTA), was found to be inactive, whereas smaller five- and six-membered ring analogs were potent inhibitors. researchgate.net This suggests that the conformation and size of the azepane ring in Benzyl (2-oxoazepan-3-yl)carbamate are crucial for fitting into a specific binding pocket, and modifications such as ring contraction or expansion would likely have a profound impact on activity.

The Carbamate Group: The carbamate moiety (-NH-C(=O)-O-) is a versatile functional group known for its chemical stability and ability to participate in hydrogen bonding. nih.gov It often acts as a key interacting element with biological targets, such as the active site of enzymes. In many carbamate-based inhibitors, this group is responsible for the mechanism of action, including the carbamylation of serine residues in enzymes like acetylcholinesterase (AChE). nih.gov SAR studies on various carbamate series have demonstrated that substitutions on the carbamate nitrogen or modifications of the ester portion significantly alter potency. For example, in a series of O-biphenyl-3-yl carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, the nature of the substituent on the carbamate nitrogen was critical for potency. nih.gov

The Benzyl Group: The benzyl substituent provides a large, hydrophobic, and aromatic feature to the molecule. In many drug-receptor interactions, such groups engage in hydrophobic and π-stacking interactions within the target's binding site. Modifying the phenyl ring of the benzyl group with various substituents (e.g., chloro, methoxy) is a common strategy to probe the steric and electronic requirements of the binding pocket. In a series of sulfonamide-based carbamates designed as butyrylcholinesterase (BChE) inhibitors, the introduction of substituents onto the benzyl ring led to significant variations in inhibitory activity and selectivity. mdpi.com For instance, a 2-methoxybenzyl derivative showed a 9-fold higher potency than the drug rivastigmine. mdpi.com

Interactive Table: The following table presents data from studies on various carbamate derivatives, illustrating how structural changes affect their biological activity against different enzyme targets. This provides a model for understanding the potential SAR of this compound analogs.

Compound SeriesStructural ModificationTargetBiological Activity (IC₅₀)Reference
AChE InhibitorsLead Compound 1AChE3.31 µM nih.gov
AChE InhibitorsCompound 6b (modified carbamate)AChE0.70 µM nih.gov
BChE InhibitorsRivastigmine (reference)BChE~38.97 µM mdpi.com
BChE InhibitorsCompound 5k (2-methoxybenzyl group)BChE4.33 µM mdpi.com
BChE InhibitorsCompound 5j (4-chlorobenzyl group)BChE6.57 µM mdpi.com
FAAH InhibitorsURB937 (lead compound)FAAHPotent Inhibition nih.gov
FAAH InhibitorsCompound 35 (modified hydroxyl position)FAAHMost Potent in Series nih.gov

Influence of Stereochemistry on Biological Potency and Selectivity

The carbon at the 3-position of the 2-oxoazepane ring is a stereocenter, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Benzyl (2-oxoazepan-3-yl)carbamate and (S)-Benzyl (2-oxoazepan-3-yl)carbamate. Stereochemistry often has a profound impact on biological activity because biological targets like enzymes and receptors are themselves chiral. nih.gov

One enantiomer frequently exhibits significantly higher potency or a different pharmacological profile than the other. This is because only one enantiomer may be able to achieve the optimal three-point attachment or geometric fit within the chiral binding site of the target protein. nih.gov For example, in a study of novel agonists for formyl peptide receptor 2 (FPR2), the (S)-enantiomers of ureidopropanamide derivatives were consistently more potent than their corresponding (R)-enantiomers. nih.gov In some cases, the difference in potency can be dramatic; for nature-inspired 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for uptake by the target organism. nih.govresearchgate.net

Interactive Table: The impact of stereochemistry on biological potency is highlighted in the table below, using data from a series of formyl peptide receptor 2 (FPR2) agonists.

Compound PairStereochemistryFPR2 Agonist Potency (EC₅₀)Reference
Compound 11e(S)-enantiomer26 nM nih.gov
Compound 11e(R)-enantiomer>1000 nM nih.gov
Compound 2(S)-enantiomer310 nM nih.gov
Compound 2(R)-enantiomer>1000 nM nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netpharmacophorejournal.com A pharmacophore model for an inhibitor based on the this compound scaffold would likely include features such as:

A hydrogen bond acceptor: The carbonyl oxygen of the lactam.

A second hydrogen bond acceptor: The carbonyl oxygen of the carbamate.

A hydrogen bond donor: The N-H group of the carbamate.

A hydrophobic/aromatic region: The benzyl group.

This model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity or to guide the modification of the existing scaffold to improve binding affinity. mdpi.com

Lead optimization is the process of refining a promising lead compound to produce a clinical candidate. researchgate.net For a molecule like this compound, this process would involve an iterative cycle of design, synthesis, and testing. nih.gov Strategies would include:

Potency and Selectivity Enhancement: Using the pharmacophore model and SAR data to make targeted modifications. For example, adding substituents to the benzyl ring to probe for additional binding interactions. mdpi.com

Improving Physicochemical Properties: Modifying the structure to improve properties like solubility and membrane permeability. This can involve strategies like structural simplification, where non-essential parts of the molecule are removed to reduce molecular weight and lipophilicity. scienceopen.com

Covalent Docking: For inhibitors that act via covalent mechanisms, such as many carbamates, specialized covalent docking simulations can be used to model the formation of the covalent bond with the target enzyme, providing insight into the stabilization of the enzyme-inhibitor complex. nih.gov

Correlation of Molecular Descriptors with Observed Biological Effects

Structure-Property Relationship (SPR) studies aim to correlate the physicochemical properties of a compound, described by molecular descriptors, with its biological effects. Key molecular descriptors include:

Lipophilicity (LogP): Influences solubility, membrane permeability, and plasma protein binding.

Polar Surface Area (PSA): An indicator of a molecule's hydrogen bonding potential and its ability to permeate cell membranes.

Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.

By analyzing how changes in these descriptors affect a biological outcome, researchers can build predictive models. For example, in the development of peripherally restricted FAAH inhibitors, a key finding was that modifying a carboxamide group (which alters polarity and hydrogen bonding capacity) led to a higher degree of brain penetration. nih.gov This established a direct link between a structural change, the resulting change in physicochemical properties, and the observed biological distribution. In silico tools are often used to predict these properties (often termed ADMET for Absorption, Distribution, Metabolism, Excretion, and Toxicity) early in the design process to flag potential liabilities. nih.gov

Interactive Table: This table illustrates the conceptual relationship between molecular descriptors and their potential biological consequences for a hypothetical series of analogs.

Structural ModificationChange in DescriptorPotential Biological Consequence
Adding alkyl chains to benzyl groupIncrease LogP, Increase MWDecreased aqueous solubility, increased membrane permeability
Replacing benzyl with a polar heterocycleDecrease LogP, Increase PSAIncreased aqueous solubility, decreased membrane permeability
Removing a non-essential ringDecrease MW, Decrease LogPImproved "drug-likeness," potentially improved solubility
Adding hydroxyl groupsIncrease PSA, Decrease LogPIncreased hydrogen bonding potential, increased solubility

Computational Chemistry and Molecular Modeling of Benzyl 2 Oxoazepan 3 Yl Carbamate

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. Benzyl (B1604629) (2-oxoazepan-3-yl)carbamate possesses significant conformational flexibility due to several rotatable bonds, primarily in the benzylcarbamate side chain and the seven-membered azepane ring.

The seven-membered caprolactam ring can adopt various conformations, such as chair, boat, and twist-boat forms. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. The relative energies of these conformers determine their population at physiological temperatures.

X-ray crystallography studies on the related compound, (R)-benzyl 2-oxoazepan-3-ylcarbamate, have confirmed its specific solid-state conformation. researchgate.net In the crystal structure, neighboring molecules are linked by N-H···O hydrogen bonds, which influences the observed conformation. researchgate.net However, in solution or at a biological receptor site, the molecule is dynamic. Energy landscape mapping reveals the barriers to rotation between different conformations, providing a picture of the molecule's flexibility.

Table 1: Key Torsional Angles in Benzyl (2-oxoazepan-3-yl)carbamate for Conformational Analysis

Dihedral AngleDescriptionExpected Behavior
O=C-N-CαAmide bond of the caprolactam ringTypically constrained, near planar
Cα-N-C(=O)-OCarbamate (B1207046) linkageRelatively planar due to resonance
N-C(=O)-O-CH₂Carbamate-benzyl linkageRotatable, key to side-chain orientation
C(=O)-O-CH₂-PhBenzyl ether linkageRotatable, influences interaction with pockets

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, provide detailed information about the electronic properties of this compound. scirp.orgresearchgate.net These calculations are crucial for predicting the molecule's reactivity and intermolecular interactions.

Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors (e.g., the carbonyl oxygens), and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors (e.g., the N-H protons).

Atomic Charges: Calculating the partial charges on each atom helps in understanding polar interactions and the molecule's dipole moment.

Computational studies on similar carbamate structures often employ basis sets like 6-31+G(d) or 6-311+G(d,p) with functionals like B3LYP to achieve a balance between accuracy and computational cost. scirp.orgresearchgate.net

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation)

PropertyPredicted Value/RegionSignificance
HOMO Energy~ -7.0 eVIndicates potential sites for oxidation (e.g., phenyl ring)
LUMO Energy~ -0.5 eVIndicates potential sites for reduction (e.g., carbonyl groups)
HOMO-LUMO Gap~ 6.5 eVSuggests high kinetic stability
Negative ESPCarbonyl oxygensPrimary sites for hydrogen bonding
Positive ESPN-H protonsPrimary sites for hydrogen bonding

Molecular Docking and Dynamics Simulations for Target Binding Prediction

To investigate the therapeutic potential of this compound, molecular docking and molecular dynamics (MD) simulations are used to predict its binding affinity and mode of interaction with biological targets. Given that a series of 3-acylaminocaprolactams have shown potent anti-inflammatory activity, potential targets could include enzymes or receptors involved in inflammatory pathways. researchgate.net

The process involves:

Docking: A 3D model of the target protein is obtained from a database like the Protein Data Bank. The low-energy conformations of this compound are then computationally "docked" into the protein's active site. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, predicting the most favorable binding orientation. mdpi.com

Molecular Dynamics (MD) Simulation: The most promising docked complex is then subjected to an MD simulation. This simulation tracks the movements of all atoms in the system over time (nanoseconds to microseconds), providing insights into the stability of the protein-ligand complex and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that maintain binding.

These simulations can reveal key residues in the active site that are crucial for binding and can guide the design of more potent analogues.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization

Before a compound can be considered for clinical development, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to prioritize candidates and identify potential liabilities. nih.gov

For this compound (Molecular Formula: C14H18N2O3, Molecular Weight: 262.30 g/mol ), several key properties can be calculated using computational models. scbt.comallbiopharm.comchemicalbook.com

Lipinski's Rule of Five: This rule helps predict oral bioavailability. A compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors (N-H, O-H) ≤ 5

Hydrogen bond acceptors (N, O) ≤ 10

Other Properties: Parameters like Total Polar Surface Area (TPSA), number of rotatable bonds, and aqueous solubility are also critical. High oral bioavailability is often associated with a TPSA of less than 140 Ų and 10 or fewer rotatable bonds. nih.gov

Table 3: In Silico ADMET Profile for this compound

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Weight262.30 g/mol Compliant (≤ 500)
LogP~1.5 - 2.5Compliant (≤ 5)
Hydrogen Bond Donors2Compliant (≤ 5)
Hydrogen Bond Acceptors3Compliant (≤ 10)
Lipinski's Rule Violation0Good potential for oral bioavailability
Total Polar Surface Area (TPSA)~75 ŲGood intestinal absorption predicted (≤ 140)
Rotatable Bonds4Good bioavailability predicted (≤ 10)

These in silico predictions suggest that this compound has a favorable drug-like profile, making it a promising candidate for further investigation. Computational models can also predict potential metabolic pathways and interactions with key metabolic enzymes like Cytochrome P450s, as well as potential toxicity flags.

Applications in Medicinal Chemistry and Drug Discovery Research

Benzyl (B1604629) (2-oxoazepan-3-yl)carbamate as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting appropriate functional groups in a defined three-dimensional space. arxiv.org These scaffolds serve as a valuable starting point for the design of compound libraries aimed at discovering new drug candidates. nih.gov The structure of Benzyl (2-oxoazepan-3-yl)carbamate, featuring a 2-oxoazepane (α-amino-ε-caprolactam) core, is recognized for its potential as such a scaffold.

The 2-oxoazepane ring system provides a conformationally flexible yet constrained sp3-rich framework. This three-dimensionality is a highly desirable feature in modern drug discovery, as it allows for the creation of molecules with complex and precise shapes that can fit into the binding sites of proteins and other biological macromolecules. whiterose.ac.uk The lactam functionality within the ring offers a rigid planar amide bond, which can act as both a hydrogen bond donor and acceptor. The carbamate (B1207046) group, protected by a benzyl group, provides a stable yet reactive handle for synthetic elaboration, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. chemimpex.com This combination of a flexible seven-membered ring, a rigid lactam unit, and a modifiable side chain makes this compound a versatile platform for generating a wide range of molecular architectures.

Role in the Synthesis of Biologically Active Azepane-Containing Molecules

This compound is a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com Its utility stems from the presence of the benzyl carbamate (Cbz) protecting group, which masks the amine at the 3-position of the azepane ring. This protecting group is stable under a variety of reaction conditions but can be readily removed, typically by catalytic hydrogenation, to reveal the free amine for further functionalization.

This synthetic utility allows chemists to build upon the azepane core, attaching various pharmacophoric groups to create derivatives with specific biological activities. For instance, the compound serves as a precursor for synthesizing molecules targeting neurological disorders and for the development of enzyme inhibitors. chemimpex.com The strategic use of this compound streamlines the synthesis of complex azepane-containing compounds, making it an efficient starting point for medicinal chemistry campaigns.

Derivative ClassSynthetic Utility of this compoundPotential Biological Application
Enzyme Inhibitors Serves as a core scaffold for introducing phosphonate (B1237965) groups.Inhibition of enzymes like enolase, relevant in infectious diseases. nih.gov
Neurokinin Receptor Modulators The 2-oxoazepane core is a key feature in compounds targeting these receptors.Potential treatments for pain and inflammation.
HIV Integrase Inhibitors Used as a building block for constructing complex bridged tricyclic structures.Antiviral therapy for HIV. google.com

Contribution to the Development of Novel Therapeutic Agents

The scaffold of this compound has contributed to the exploration of several classes of therapeutic agents. While the compound itself is not typically the final active pharmaceutical ingredient, its structural motifs are integral to molecules with significant therapeutic potential.

Derivatives of the 2-oxoazepane core have been investigated for a range of diseases. For example, the related compound (1-hydroxy-2-oxoazepan-3-yl)phosphonic acid (HEPTA) has been synthesized and studied as an enolase inhibitor, with potential applications in treating infections caused by pathogens like Naegleria fowleri. nih.gov Enolase is a crucial enzyme in the glycolysis pathway, and its inhibition can be lethal to these organisms. nih.gov

Furthermore, the azepane lactam structure is found in compounds designed to modulate neurokinin receptors, which are involved in pain transmission and inflammatory processes. The development of antagonists for these receptors has been a long-standing goal in the search for new analgesics. The structural framework provided by this compound is valuable for creating compounds that can effectively interact with these and other G-protein coupled receptors (GPCRs).

Patent Landscape and Intellectual Property in Azepane-Related Drug Discovery

The patent landscape for azepane-containing compounds highlights their importance in ongoing drug discovery efforts. A review of patent literature reveals that derivatives of the 2-oxoazepane scaffold are being actively pursued for various therapeutic indications. nih.gov These patents often claim not just individual compounds, but entire classes of molecules built around the core azepane structure, underscoring its value as a privileged scaffold.

Intellectual property in this area is held by a mix of pharmaceutical companies and academic research institutions. A notable example is a patent application disclosing bridged tricyclic carbamoylpyridone compounds for the treatment of HIV infection, which lists a derivative of (2-oxoazepan-3-yl)carbamate as a potential synthetic intermediate. google.com This indicates the relevance of this chemical class in the development of next-generation antiviral drugs. Other patents cover azepane derivatives for use as CGRP receptor antagonists for migraine treatment and for targeting neurodegenerative diseases like Parkinson's disease, showcasing the broad applicability of this scaffold. googleapis.comgoogleapis.com

The consistent appearance of this scaffold in the patent literature points to a sustained interest in its therapeutic potential and the ongoing investment in the discovery and development of new azepane-based medicines.

Patent / ApplicationAssignee/ApplicantTherapeutic AreaRelevance of Azepane Scaffold
WO2020197991A1 ViiV Healthcare CompanyHIV InfectionIntermediate for bridged tricyclic carbamoylpyridone HIV integrase inhibitors. google.com
US10995066B2 Vanderbilt UniversityNeurological/Psychiatric DisordersCore component of muscarinic acetylcholine (B1216132) receptor M4 positive allosteric modulators. googleapis.com
US7390798B2 Merck & Co., Inc.MigraineSpirolactam CGRP receptor antagonists containing related heterocyclic cores. googleapis.com

Future Research Directions and Unexplored Avenues for Benzyl 2 Oxoazepan 3 Yl Carbamate Research

Emerging Synthetic Strategies and Sustainable Chemistry Approaches

The current synthetic routes to Benzyl (B1604629) (2-oxoazepan-3-yl)carbamate and related structures often rely on traditional chemical methods that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap for developing more environmentally benign and economically viable synthetic processes. worldpharmatoday.commdpi.compharmafeatures.comacs.orgnih.gov

Future research should focus on the following areas:

Biocatalysis: The use of enzymes or whole organisms to catalyze chemical reactions is a cornerstone of green chemistry. worldpharmatoday.commdpi.com Research into enzymatic routes for the synthesis of the caprolactam core or for the introduction of the carbamate (B1207046) group could offer high selectivity and efficiency under mild reaction conditions, reducing energy consumption and the need for harsh chemical reagents. worldpharmatoday.com

Catalytic Approaches: The development of novel catalysts is crucial for more sustainable syntheses. For carbamate synthesis, this could involve moving away from stoichiometric reagents like phosgene (B1210022) derivatives towards catalytic systems that utilize carbon dioxide as a C1 feedstock. rsc.orggoogle.com Research into heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the process. pharmafeatures.com

Solvent-Free and Alternative Solvent Systems: A significant portion of chemical waste comes from solvents. Future synthetic strategies should explore solvent-free reaction conditions, such as solid-state reactions or mechanochemistry. pharmafeatures.com Where solvents are necessary, the focus should be on greener alternatives like water, supercritical fluids, or bio-based solvents. The synthesis of caprolactam-based ionic liquids suggests the potential for using such compounds as green solvents themselves. researchgate.net

A comparative table of traditional versus potential green synthetic approaches is presented below.

Synthetic StepTraditional MethodPotential Green AlternativeKey Advantages
Carbamate Formation Use of phosgene derivatives or isocyanatesDirect carboxylation using CO2 and a catalystAvoids highly toxic reagents, utilizes a renewable feedstock. rsc.orggoogle.com
Lactam Synthesis Beckmann rearrangement using strong acidsBiocatalytic synthesis or alternative catalytic systemsMilder reaction conditions, reduced waste. researchgate.net
Overall Process Multi-step synthesis with solvent-based purificationsOne-pot synthesis, continuous flow processing, solvent-free reactionsReduced waste, higher efficiency, lower energy consumption. pharmafeatures.comacs.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs of a caprolactam ring and a carbamate group are present in a wide range of biologically active molecules. nih.govacs.orgnih.gov While Benzyl (2-oxoazepan-3-yl)carbamate is a known intermediate for neurological disorder treatments and enzyme inhibitors, its own biological activity and that of its close derivatives are underexplored. chemimpex.com

Future research in this area could include:

Broad-Spectrum Biological Screening: Systematic screening of this compound and a library of its derivatives against a wide array of biological targets could uncover unexpected therapeutic potential. The carbamate moiety is known to interact with various enzymes, including proteases and esterases, suggesting a broad range of possible targets. nih.govfrontiersin.orgmdpi.com

Antimicrobial and Antiparasitic Activity: The search for new antimicrobial and antiparasitic agents is a global health priority. The carbamate functional group is a component of some existing therapeutic agents in this class. nih.gov Investigating the activity of this compound derivatives against a panel of bacteria, fungi, and parasites could yield promising lead compounds.

Anticancer Properties: Carbamate derivatives have shown significant potential as anticancer agents. nih.gov Research could focus on synthesizing and evaluating novel derivatives of this compound for their cytotoxic effects on various cancer cell lines and their ability to inhibit key cancer-related enzymes.

Modulation of Inflammatory Pathways: Chronic inflammation is implicated in numerous diseases. The caprolactam scaffold has been associated with anti-inflammatory properties. google.com Investigating the ability of this compound derivatives to modulate key inflammatory targets, such as cytokines and inflammatory enzymes, could open up new therapeutic avenues.

A table summarizing potential therapeutic areas for exploration is provided below.

Therapeutic AreaRationalePotential Targets
Infectious Diseases The carbamate moiety is present in some anti-infective agents. nih.govBacterial, fungal, or parasitic enzymes and cellular processes.
Oncology Carbamates are a known structural motif in anticancer drugs. nih.govCancer cell proliferation pathways, tumor-associated enzymes.
Inflammation Caprolactam derivatives have shown anti-inflammatory potential. google.comCytokines, cyclooxygenases, and other inflammatory mediators.
Neurodegenerative Diseases Known application area for related compounds. chemimpex.comNovel receptors and enzymes involved in neurodegeneration.

Interdisciplinary Research Opportunities (e.g., Chemical Biology, Material Science applications for derivatives)

The unique chemical structure of this compound makes it and its derivatives attractive for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and material science.

Chemical Biology:

Activity-Based Probes: The carbamate group can be designed to act as a reactive handle for creating activity-based probes (ABPs). frontiersin.org These probes can be used to identify and study the activity of specific enzymes within complex biological systems, providing valuable insights into disease mechanisms.

Drug Delivery Systems: The caprolactam moiety, particularly in its polymerized form as poly(N-vinylcaprolactam), has been extensively studied for drug delivery applications due to its biocompatibility and thermo-responsive properties. nih.govnih.govacs.orgmdpi.com Derivatives of this compound could be designed as monomers for the synthesis of novel functional polymers for targeted drug delivery.

Material Science:

Functional Polymers: The caprolactam ring is the monomer for Nylon-6, a widely used polymer. researchgate.net Functionalized caprolactams, such as derivatives of this compound, could serve as monomers for the creation of specialty polyamides with tailored properties, such as enhanced thermal stability, flame retardancy, or biodegradability. researchgate.netnih.govresearchgate.net

Smart Materials: The stimuli-responsive nature of poly(vinylcaprolactam) can be harnessed to create "smart" materials that respond to changes in their environment, such as temperature or pH. nih.gov By incorporating derivatives of this compound, it may be possible to introduce additional functionalities and create novel smart hydrogels, sensors, or coatings. mdpi.com

Composite Materials: Functionalized caprolactams can be used to modify the surface of nanomaterials, such as carbon nanotubes, to improve their dispersion and interaction with polymer matrices, leading to the development of advanced composite materials with enhanced mechanical and functional properties. acs.org

A summary of potential interdisciplinary applications is presented in the table below.

FieldApplicationPotential Advantage
Chemical Biology Activity-Based ProbesCovalent labeling and identification of enzyme targets. frontiersin.org
Chemical Biology Drug Delivery SystemsCreation of biocompatible and stimuli-responsive nanocarriers. nih.govnih.gov
Material Science Specialty PolyamidesPolymers with tailored thermal, mechanical, or biodegradable properties. researchgate.netresearchgate.net
Material Science Smart HydrogelsMaterials that respond to environmental cues for applications in sensors or actuators. nih.govmdpi.com
Material Science NanocompositesEnhanced performance of composite materials through improved interfacial interactions. acs.org

Q & A

Q. How does the reactivity of this compound compare to tert-butyl or allyl carbamate analogs?

  • Methodology : Compare deprotection kinetics under identical acidic conditions (e.g., TFA in DCM). Tert-butyl carbamates require stronger acids (HCl/dioxane), while benzyl groups are cleaved via hydrogenolysis (H₂/Pd-C). Track reaction progress by ¹H NMR .

Safety & Handling

Q. What are critical safety protocols for handling this compound?

  • Methodology : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential irritant vapors. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.